Cas no 2792201-52-4 (3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride)
3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Pyrrolidine, 3-[(3,4-difluorophenyl)methyl]-, hydrochloride (1:1)
- 3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride
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- MDL: MFCD29913366
- Inchi: 1S/C11H13F2N.ClH/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9;/h1-2,6,9,14H,3-5,7H2;1H
- InChI Key: GATDCJJPVWDKIY-UHFFFAOYSA-N
- SMILES: N1CCC(CC2=CC=C(F)C(F)=C2)C1.[H]Cl
3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21834969-0.05g |
3-[(3,4-difluorophenyl)methyl]pyrrolidine hydrochloride |
2792201-52-4 | 95% | 0.05g |
$197.0 | 2023-09-16 | |
| Enamine | EN300-21834969-0.1g |
3-[(3,4-difluorophenyl)methyl]pyrrolidine hydrochloride |
2792201-52-4 | 95% | 0.1g |
$293.0 | 2023-09-16 | |
| Enamine | EN300-21834969-0.25g |
3-[(3,4-difluorophenyl)methyl]pyrrolidine hydrochloride |
2792201-52-4 | 95% | 0.25g |
$418.0 | 2023-09-16 | |
| Enamine | EN300-21834969-0.5g |
3-[(3,4-difluorophenyl)methyl]pyrrolidine hydrochloride |
2792201-52-4 | 95% | 0.5g |
$656.0 | 2023-09-16 | |
| Enamine | EN300-21834969-1.0g |
3-[(3,4-difluorophenyl)methyl]pyrrolidine hydrochloride |
2792201-52-4 | 95% | 1.0g |
$842.0 | 2023-07-10 | |
| Enamine | EN300-21834969-2.5g |
3-[(3,4-difluorophenyl)methyl]pyrrolidine hydrochloride |
2792201-52-4 | 95% | 2.5g |
$1650.0 | 2023-09-16 | |
| Enamine | EN300-21834969-5.0g |
3-[(3,4-difluorophenyl)methyl]pyrrolidine hydrochloride |
2792201-52-4 | 95% | 5.0g |
$2443.0 | 2023-07-10 | |
| Enamine | EN300-21834969-10.0g |
3-[(3,4-difluorophenyl)methyl]pyrrolidine hydrochloride |
2792201-52-4 | 95% | 10.0g |
$3622.0 | 2023-07-10 | |
| Enamine | EN300-21834969-1g |
3-[(3,4-difluorophenyl)methyl]pyrrolidine hydrochloride |
2792201-52-4 | 95% | 1g |
$842.0 | 2023-09-16 | |
| Enamine | EN300-21834969-5g |
3-[(3,4-difluorophenyl)methyl]pyrrolidine hydrochloride |
2792201-52-4 | 95% | 5g |
$2443.0 | 2023-09-16 |
3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride
3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride (CAS No. 2792201-52-4): A Comprehensive Overview
3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride (CAS No. 2792201-52-4) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its 3,4-difluorophenyl and methylpyrrolidine moieties, has been explored for its potential applications in drug development and medicinal chemistry.
The methylpyrrolidine moiety is particularly noteworthy due to its ability to enhance the bioavailability and metabolic stability of pharmaceutical agents. This structural feature has made it a valuable scaffold in the design of novel therapeutic compounds. The presence of fluoro substituents in the aromatic ring further contributes to the compound's pharmacological profile, influencing its interactions with biological targets and improving its pharmacokinetic properties.
In recent years, there has been a growing interest in the development of fluorinated compounds for their enhanced binding affinity and metabolic resistance. The incorporation of fluoro groups into pharmaceutical molecules has been shown to modulate their pharmacological activity, making them more effective in treating various diseases. 3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride exemplifies this trend, as it combines the benefits of both the methylpyrrolidine and difluorophenyl moieties.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is crucial for formulation development and administration. This solubility advantage makes it a promising candidate for oral and intravenous drug delivery systems. Additionally, the hydrochloride salt can improve the stability of the active pharmaceutical ingredient (API), ensuring longer shelf life and consistent efficacy.
The compound's potential applications extend to various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. Researchers have been particularly interested in its role as a precursor in synthesizing novel small-molecule drugs that target specific disease pathways. For instance, studies have shown that derivatives of 3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression.
In oncology research, the unique structural features of this compound have been leveraged to develop inhibitors of kinases and other enzymes that play a critical role in tumor growth and metastasis. The difluorophenyl group is known to enhance binding affinity to biological targets, while the methylpyrrolidine moiety contributes to metabolic stability. These properties make it an attractive scaffold for designing next-generation anticancer agents.
The anti-inflammatory potential of 3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride has also been explored. Studies have indicated that certain derivatives of this compound can modulate inflammatory pathways by inhibiting key mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that it could be a valuable component in developing treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In neurology research, the compound has been investigated for its potential role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of fluorinated compounds to cross the blood-brain barrier has made them particularly promising candidates for central nervous system (CNS) drug development. 3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride has shown promise in preclinical studies as a potential neuroprotective agent.
The synthesis of 3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical-grade standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex molecular framework of this compound.
The pharmacokinetic profile of 3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride has been thoroughly evaluated through preclinical studies. These studies have provided insights into its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). The compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and moderate metabolic clearance rates. These findings support its potential as a viable therapeutic agent.
The safety profile of this compound has also been assessed through comprehensive toxicological studies conducted on animal models. These studies have revealed no significant adverse effects at therapeutic doses, suggesting that it is well-tolerated by biological systems. However, further research is needed to fully understand its long-term safety implications.
The future prospects for 3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride are promising given its versatile structural framework and potential therapeutic applications. Ongoing research aims to explore new derivatives with enhanced pharmacological activity and improved pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel drugs based on this scaffold.
In conclusion, 3-(3,4-difluorophenyl)methylpyrrolidine hydrochloride (CAS No. 2792201-52-4) is a significant compound with broad applications in pharmaceutical chemistry. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents with potential applications in oncology, neurology, anti-inflammatory treatments, and other therapeutic areas. With continued research and development efforts,this compound holds great promise for improving human health.
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